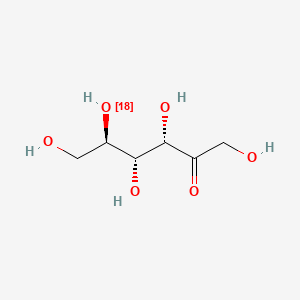

D-Fructose-18O-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(3S,4R,5R)-1,3,4,6-tetrahydroxy-5-(18O)oxidanylhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i9+2 |

InChI Key |

BJHIKXHVCXFQLS-BLIJUHDNSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)[18OH])O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of D-Fructose-¹⁸O-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Fructose-¹⁸O-2, a stable isotope-labeled monosaccharide crucial for tracer studies in metabolic research. The methodologies detailed herein are based on established chemical principles of carbohydrate chemistry, specifically the base-catalyzed isomerization of aldoses in the presence of ¹⁸O-labeled water.

Introduction

D-Fructose labeled with the stable isotope oxygen-18 (¹⁸O) at the C-2 position is a valuable tool for investigating fructose metabolism, glycemic control, and the metabolic fate of dietary sugars.[1][2] Unlike radiolabeling, stable isotope labeling offers a safer alternative for in vivo studies in humans.[3] This guide outlines a robust method for the synthesis of D-Fructose-¹⁸O-2 via the base-catalyzed isomerization of D-glucose in an ¹⁸O-enriched environment, followed by a detailed purification protocol to achieve high isotopic and chemical purity.

Synthesis of D-Fructose-¹⁸O-2

The synthesis of D-Fructose-¹⁸O-2 is achieved through the Lobry de Bruyn-Alberda-van Ekenstein transformation, a base-catalyzed aldose-ketose isomerization.[4][5] In this reaction, D-glucose is treated with a mild base in the presence of ¹⁸O-labeled water (H₂¹⁸O). The reaction proceeds through an enediol intermediate, allowing for the incorporation of ¹⁸O at the C-2 position of the resulting fructose molecule.

Proposed Signaling Pathway: Base-Catalyzed Isomerization of D-Glucose to D-Fructose-¹⁸O-2

Caption: Base-catalyzed isomerization of D-Glucose to D-Fructose-¹⁸O-2 via an enediol intermediate.

Experimental Protocol: Synthesis

Materials:

-

D-Glucose (anhydrous, high purity)

-

¹⁸O-Water (H₂¹⁸O, 97-99 atom % ¹⁸O)

-

Pyridine (anhydrous)

-

Dowex® 50WX8 (H⁺ form) resin

-

Anhydrous ethanol

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-glucose (1.0 g, 5.55 mmol) in H₂¹⁸O (10 mL).

-

Addition of Base: Add anhydrous pyridine (0.5 mL, 6.18 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 95 °C and stir for 24 hours under an inert atmosphere (e.g., Argon).

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture by adding Dowex® 50WX8 (H⁺ form) resin until the pH reaches 7.0.

-

Filtration: Filter the resin and wash with a small amount of deionized water.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a viscous syrup containing a mixture of D-Fructose-¹⁸O-2, unreacted D-glucose, and D-mannose.

-

Azeotropic Drying: Co-evaporate the syrup with anhydrous ethanol (3 x 10 mL) to remove residual water.

-

Precipitation: Add anhydrous diethyl ether to the syrup to precipitate the crude sugar mixture.

-

Isolation: Collect the precipitate by filtration and dry under vacuum.

Purification of D-Fructose-¹⁸O-2

The crude product from the synthesis is a mixture of sugars. Purification is essential to isolate D-Fructose-¹⁸O-2 with high chemical and isotopic purity. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.

Experimental Workflow: Purification

Caption: Workflow for the purification of D-Fructose-¹⁸O-2 using preparative HPLC.

Experimental Protocol: Purification

Instrumentation and Columns:

-

Preparative HPLC system with a refractive index (RI) detector.

-

Stationary Phase: Amine-based column (e.g., Luna NH2).[6][7]

Mobile Phase:

-

Acetonitrile/Water (80:20, v/v), filtered and degassed.

Procedure:

-

Sample Preparation: Dissolve the crude sugar mixture in the mobile phase to a concentration of 100 mg/mL.

-

Injection: Inject the sample onto the preparative HPLC column.

-

Elution: Perform isocratic elution with the acetonitrile/water mobile phase.

-

Fraction Collection: Collect fractions corresponding to the D-fructose peak as detected by the RI detector.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Pooling and Concentration: Pool the pure fractions and remove the solvent by lyophilization to obtain pure D-Fructose-¹⁸O-2 as a white solid.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification of D-Fructose-¹⁸O-2.

Table 1: Synthesis Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | D-Glucose |

| Amount of Starting Material | 1.0 g |

| Solvent | H₂¹⁸O (98 atom % ¹⁸O) |

| Base | Pyridine |

| Reaction Temperature | 95 °C |

| Reaction Time | 24 hours |

| Crude Product Yield | ~90% |

| Composition of Crude Product | |

| D-Fructose-¹⁸O-2 | ~30-35% |

| D-Glucose (unreacted) | ~55-60% |

| D-Mannose | ~5-10% |

Table 2: Purification and Final Product Characterization

| Parameter | Value |

| Purification Method | Preparative HPLC |

| Column | Amine-based |

| Mobile Phase | Acetonitrile/Water (80:20) |

| Purified Yield | ~25-30% (from starting D-Glucose) |

| Chemical Purity (by HPLC) | >99% |

| Isotopic Enrichment (by MS) | >97 atom % ¹⁸O |

| Final Product Form | White, amorphous solid |

Conclusion

The described methodology provides a reliable pathway for the synthesis and purification of D-Fructose-¹⁸O-2. The base-catalyzed isomerization of D-glucose in H₂¹⁸O offers a direct route for ¹⁸O incorporation at the C-2 position. Subsequent purification by preparative HPLC ensures high chemical and isotopic purity, making the final product suitable for sensitive metabolic tracer studies in various research and development applications. Careful control of reaction conditions and meticulous purification are paramount to achieving the desired product specifications.

References

- 1. Theoretical examination of the mechanism of aldose-ketose isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Isomerization of Biomass‐Derived Aldoses: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]

- 5. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

- 6. lcms.cz [lcms.cz]

- 7. spectralabsci.com [spectralabsci.com]

A Technical Guide to the Stability and Storage of D-Fructose-¹⁸O-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for D-Fructose, with a specific focus on the isotopically labeled D-Fructose-¹⁸O-2. While specific stability data for D-Fructose-¹⁸O-2 is limited in publicly available literature, this document extrapolates from the extensive knowledge of unlabeled D-fructose and incorporates theoretical considerations of isotopic labeling effects.

Chemical Stability of D-Fructose

D-fructose, a ketose monosaccharide, is susceptible to degradation under various conditions, particularly at elevated temperatures and outside of a neutral pH range. Its stability is a critical factor in its storage and handling, as well as in its application in research and drug development.

1.1. Effect of pH

Fructose is relatively stable in neutral to slightly acidic conditions. However, it undergoes degradation in both strongly acidic and alkaline environments.

-

Acidic Conditions: In the presence of strong acids and heat, fructose undergoes dehydration to form 5-hydroxymethylfurfural (5-HMF) and other furanic compounds. Sucrose, a disaccharide of glucose and fructose, degrades more readily in acidic conditions than in alkaline conditions.[1] The acid-catalyzed hydrolysis of sucrose yields glucose and a fructose oxonium ion, which can then further degrade.[1]

-

Alkaline Conditions: Fructose is highly reactive in alkaline solutions, even more so than glucose.[1] Under alkaline conditions, fructose can undergo isomerization and degradation into a complex mixture of products, including organic acids, which can lead to a decrease in pH and the formation of colored compounds.[2] The degradation of fructose in alkaline solutions is faster than that of glucose.[1] Solutions of fructose should not be subjected to a pH above 7, as it decomposes in alkaline solutions and can form insoluble complexes with calcium and barium.

1.2. Effect of Temperature

Elevated temperatures significantly accelerate the degradation of fructose. Thermal degradation can occur through caramelization at high temperatures and via the Maillard reaction in the presence of amino acids.[3][4] Higher temperatures accelerate the condensation reaction between fructose and amino acids in the initial stages of the Maillard reaction.[3]

1.3. Maillard Reaction

Fructose readily participates in the Maillard reaction with amino acids, peptides, and proteins.[5][6] This non-enzymatic browning reaction is initiated by the condensation of the carbonyl group of fructose with a free amino group.[6] Fructose exists in its open-chain form to a greater extent than glucose, which leads to a more rapid initial stage of the Maillard reaction compared to glucose.[7] This reaction leads to the formation of a wide array of products, including flavorful compounds, pigments (melanoidins), and potentially mutagenic substances.[4][7] The initial step involves the formation of a Schiff base, which then rearranges to form a more stable ketoamine compound known as the Amadori product.[6]

Potential Influence of ¹⁸O Isotopic Labeling on Stability

The presence of an ¹⁸O atom at the C2 position of D-fructose is expected to have a subtle but measurable effect on its chemical stability due to the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[8]

The C=O bond at the C2 position is directly involved in many of the degradation reactions of fructose, including the initial step of the Maillard reaction and enolization under alkaline conditions. The bond involving the heavier ¹⁸O isotope will have a lower vibrational frequency and a higher bond dissociation energy compared to the C=¹⁶O bond.[9]

Consequently, reactions where the C=O bond is broken or significantly altered in the rate-determining step are expected to be slightly slower for D-Fructose-¹⁸O-2 than for unlabeled fructose. This is a primary kinetic isotope effect . The magnitude of the ¹⁸O KIE is typically small, usually in the range of 1.02 to 1.10.[9] While this effect is modest, it could translate to a slight enhancement in the stability of D-Fructose-¹⁸O-2 compared to its unlabeled counterpart, particularly in reactions where the carbonyl group's reactivity is the limiting factor.

Storage Recommendations

Based on the known stability of D-fructose, the following storage conditions are recommended for D-Fructose-¹⁸O-2 to minimize degradation:

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or below. Refrigeration is often recommended for long-term storage. | To minimize thermal degradation and the rate of potential side reactions. |

| pH | Store in a dry, solid form. If in solution, maintain a neutral to slightly acidic pH (around 5-7). Avoid alkaline conditions. | Fructose is most stable in this pH range. Alkaline conditions promote rapid degradation.[2] |

| Light | Store in a light-resistant container. | To prevent potential photo-degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent deliquescence and potential microbial growth, and to avoid hydrolysis if in a derivatized form. |

| Inert Atmosphere | For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |

Degradation Pathways and Products

The degradation of fructose can proceed through several pathways, leading to a variety of products.

4.1. Caramelization

At high temperatures in the absence of amino compounds, fructose undergoes caramelization, a complex series of reactions that produce a mixture of furan derivatives, polymeric colors, and volatile compounds.

4.2. Maillard Reaction Pathway

The Maillard reaction is a major degradation pathway for fructose in the presence of amino acids.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose - Wikipedia [en.wikipedia.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Commercial Suppliers and Technical Applications of D-Fructose-18O-2: A Guide for Researchers

For researchers, scientists, and drug development professionals, the availability and technical application of isotopically labeled compounds are critical for advancing metabolic research. This guide provides an in-depth overview of the commercial suppliers of D-Fructose-18O-2, its technical specifications, and a detailed experimental protocol for its use in metabolic tracer studies.

This compound is a stable isotope-labeled form of D-Fructose, a naturally occurring monosaccharide.[1][2] The incorporation of the heavy isotope of oxygen (¹⁸O) at the C2 position allows for the tracing of fructose metabolism in biological systems without the use of radioactive materials.[2] This makes it a valuable tool in metabolic research, particularly in studies related to glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Commercial Availability and Specifications

This compound is available from several commercial suppliers specializing in isotopically labeled compounds. The primary suppliers identified are Alfa Chemistry and MedchemExpress. While detailed pricing is typically available upon quotation, the following table summarizes the available quantitative data for this compound to facilitate comparison.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Pack Sizes |

| Alfa Chemistry | This compound | --- | C₆H₁₂O₅¹⁸O | ~182.16 | Not specified | Not specified | Inquire |

| MedchemExpress | This compound | HY-N7092S21 | C₆H₁₂O₅¹⁸O | 182.16[3] | Not specified | Not specified | 1 mg, 5 mg[3] |

Note: Isotopic and chemical purity are critical parameters for metabolic studies. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data before purchase.

Applications in Metabolic Research

Stable isotope tracers like this compound are instrumental in metabolic flux analysis, which quantitatively studies the rates of metabolic reactions.[4][5] By introducing the labeled fructose into a biological system, researchers can track the incorporation of the ¹⁸O isotope into various downstream metabolites. This allows for the elucidation of pathway activity and the identification of metabolic shifts in response to physiological or pathological changes.[1][6]

The primary analytical technique for tracing ¹⁸O-labeled metabolites is mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC).[7]

Experimental Protocol: Tracing Fructose Metabolism using GC-MS

The following is a detailed methodology for a key experiment involving the use of this compound to trace fructose metabolism in a cellular model. This protocol is adapted from established methods for analyzing sugar metabolism using mass spectrometry.

Objective:

To quantify the incorporation of ¹⁸O from this compound into intracellular metabolites of cultured cells.

Materials:

-

This compound (from a commercial supplier)

-

Cell culture medium (appropriate for the cell line)

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Water, LC-MS grade

-

Chloroform, ice-cold

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)[8]

-

Internal standards (e.g., a ¹³C-labeled metabolite not expected to be downstream of fructose metabolism)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

-

Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the labeling medium by supplementing the base medium with this compound at a known concentration (e.g., 5 mM). The unlabeled fructose in the medium should be replaced with the labeled analog.

-

Remove the standard growth medium and wash the cells twice with pre-warmed PBS.

-

Add the prepared labeling medium to the cells and incubate for a defined period (e.g., 24 hours) under standard cell culture conditions.

-

-

Metabolite Extraction:

-

After the incubation period, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube. This is the polar metabolite extract.

-

-

Sample Derivatization for GC-MS Analysis:

-

Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 90 minutes. This step protects the carbonyl groups.[8]

-

Add 70 µL of MSTFA to the mixture. Vortex and incubate at 37°C for 30 minutes. This step silylates hydroxyl and amine groups, making the metabolites volatile for GC analysis.[8]

-

Centrifuge the samples to pellet any precipitate and transfer the supernatant to a GC-MS vial with an insert.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites. An example temperature program could be: start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode to detect the masses of the derivatized metabolites.

-

The incorporation of ¹⁸O will result in a mass shift of +2 Da for each incorporated oxygen atom in the metabolite fragments.

-

-

Data Analysis:

-

Identify the peaks corresponding to the metabolites of interest based on their retention times and mass fragmentation patterns, comparing them to known standards.

-

Determine the mass isotopologue distribution for each metabolite by integrating the peak areas for the unlabeled (M+0) and labeled (M+2, M+4, etc.) ions.

-

Correct for the natural abundance of ¹⁸O.

-

Calculate the fractional or molar enrichment of ¹⁸O in each metabolite to determine the extent of its synthesis from the labeled fructose precursor.

-

Visualizing Metabolic Pathways and Workflows

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for tracing this compound metabolism in cultured cells.

Caption: Simplified signaling pathway of this compound metabolism.

References

- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease [mdpi.com]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physical State and Properties of D-Fructose-¹⁸O-2

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the physical state and associated properties of D-Fructose-¹⁸O-2. As an isotopically labeled analog of D-Fructose, its physical characteristics are benchmarked against the well-documented properties of the parent compound. This guide synthesizes available data on D-Fructose's physical state, crystalline structure, and solubility. Furthermore, it furnishes standardized experimental protocols for the determination of key physical properties, relevant for the handling and characterization of D-Fructose-¹⁸O-2 in a research and development setting.

Introduction and Scope

D-Fructose-¹⁸O-2 is an isotopically labeled form of D-Fructose, where the oxygen atom at the C2 position is replaced with the stable isotope oxygen-18[1]. Such labeling is crucial for tracer studies in metabolic research, allowing for the precise tracking of molecules through complex biochemical pathways[][3][4].

The introduction of a heavier oxygen isotope results in a marginal increase in the molecule's mass. However, this substitution is not expected to significantly alter the macroscopic physical properties such as physical state, melting point, or solubility under standard laboratory conditions. Therefore, the physical data presented in this guide are based on the experimentally determined values for unlabeled D-Fructose.

Physical State and Appearance

At ambient temperature and pressure, D-Fructose is a white, odorless, crystalline solid[5][6][7]. It is the most water-soluble of all sugars[6][8]. Based on the principles of isotopic substitution, D-Fructose-¹⁸O-2 is presumed to share this physical state and appearance. In its pure, dry form, it exists as colorless crystals or a white crystalline powder[5].

In the solid state, crystalline fructose is predominantly in the six-membered β-d-fructopyranose ring form[8][9]. However, when dissolved in water, it establishes an equilibrium mixture of several tautomers: approximately 70% β-d-fructopyranose, 22% β-d-fructofuranose, and smaller quantities of other cyclic and open-chain forms[9][10].

Quantitative Physical Data

The following table summarizes the key physical properties of D-Fructose, which serve as a reliable reference for D-Fructose-¹⁸O-2.

| Property | Value |

| Molecular Formula | C₆H₁₂O₅¹⁸O |

| Molecular Weight | Approx. 182.16 g/mol (unlabeled: 180.16 g/mol )[11] |

| Physical Appearance | White crystalline solid[6][7] |

| Melting Point | 103-122 °C (with decomposition)[5][6][11] |

| Density | ~1.6-1.7 g/cm³[5][6] |

| Crystal Structure | Orthorhombic, bisphenoidal prisms (from alcohol)[12] |

| Water Solubility | Freely soluble; ~4000 g/L at 25 °C[6][7] |

| Other Solubilities | Methanol: Soluble (1 g in 14 ml)[13] Ethanol: Soluble (1 g in 15 ml) Acetone: Slightly soluble (freely soluble when hot) Pyridine: Soluble |

Conceptual and Experimental Workflows

The following diagrams illustrate the conceptual synthesis pathway for isotopically labeled fructose and the general experimental workflow for its physical characterization.

Caption: Conceptual synthesis of D-Fructose-¹⁸O-2.

Caption: Experimental workflow for physical characterization.

Experimental Protocols

This protocol describes a standard method for determining the melting point of a solid organic compound using a capillary tube apparatus.[14][15]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]

-

Capillary tubes (sealed at one end)[15]

-

Thermometer

-

Sample of D-Fructose-¹⁸O-2, finely powdered

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Place a small amount of the dry D-Fructose-¹⁸O-2 sample on a clean, dry surface. If the crystals are not fine, gently grind them to a powder.[16]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until the packed sample is 1-2 mm high.[15][16]

-

Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Place the assembly into the heating block or oil bath of the melting point apparatus.[14][15]

-

Heating: Heat the apparatus rapidly to about 10-15 °C below the expected melting point of fructose (~103-122 °C). Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[14][17]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[17][18]

-

Purity Check: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[14]

Recrystallization is a standard technique to purify solid compounds. This protocol is suitable for purifying a sample of D-Fructose-¹⁸O-2.[19][20]

Materials:

-

Impure solid D-Fructose-¹⁸O-2

-

Appropriate solvent (e.g., ethanol-water mixture)

-

Two Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

Procedure:

-

Solvent Selection: Choose a solvent in which fructose is highly soluble at high temperatures but poorly soluble at low temperatures. An ethanol/water mixture is often suitable for sugars.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[19]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. The cooling can be completed in an ice bath to maximize the yield.[19][20]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[20]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals completely to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a low temperature.

This document is intended for research purposes only. All experimental procedures should be conducted in a controlled laboratory environment with appropriate safety precautions.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Glycation isotopic labeling with 13C-reducing sugars for quantitative analysis of glycated proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D(-)-Fructose | 57-48-7 [chemicalbook.com]

- 6. Fructose - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. CRYSTALLINE FRUCTOSE - Ataman Kimya [atamanchemicals.com]

- 9. carbohydrates - Can fructose take multiple forms ? Which of these structures of fructose is correct? - Biology Stack Exchange [biology.stackexchange.com]

- 10. Fructose - American Chemical Society [acs.org]

- 11. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. EP0613954A1 - Fructose crystallization - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pennwest.edu [pennwest.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mt.com [mt.com]

Methodological & Application

Application Notes and Protocols for D-Fructose-18O-2 as a Metabolic Tracer In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose consumption has significantly increased in the modern diet, and its metabolism is implicated in various health conditions, including obesity, metabolic syndrome, and non-alcoholic fatty liver disease.[1][2] Understanding the in vivo fate of fructose is crucial for elucidating its physiological and pathophysiological roles. Stable isotope tracers are powerful tools for tracking the metabolic pathways of nutrients in living organisms. D-Fructose-18O-2 is a stable isotope-labeled form of fructose that can be used as a metabolic tracer to investigate its absorption, distribution, and conversion into other metabolites. The isotopic label at the C2 carbonyl oxygen allows for the tracing of this specific atom through various enzymatic reactions.

This document provides detailed application notes and protocols for the use of this compound as a metabolic tracer in in vivo studies.

Rationale for Using this compound

The use of an 18O label at the C2 position of fructose offers a unique approach to tracing its metabolic fate. The C2 carbon is the carbonyl carbon in fructose, and this position is directly involved in key enzymatic reactions:

-

Isomerization to Glucose: The conversion of fructose-6-phosphate to glucose-6-phosphate via phosphoglucose isomerase involves the C2 carbonyl. Tracing the 18O label can provide insights into the dynamics of this reversible reaction.

-

Aldolase Cleavage: Fructose-1-phosphate is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The C2 carbonyl is part of the DHAP molecule, allowing for the tracing of this triose phosphate.

-

Metabolic Exchange Reactions: The 18O label can be used to study oxygen exchange reactions with water in the active sites of enzymes involved in fructose metabolism.

Applications in Metabolic Research

This compound can be utilized in a variety of in vivo research applications to:

-

Quantify Fructose Absorption and Bioavailability: By measuring the appearance of 18O-labeled fructose in the systemic circulation after oral administration.

-

Trace the Conversion of Fructose to Glucose: Determine the rate and extent of fructose conversion to glucose in the liver.

-

Investigate De Novo Lipogenesis (DNL): Track the incorporation of the 18O label into fatty acids and triglycerides.

-

Elucidate the Contribution of Fructose to Glycogen Synthesis: Measure the incorporation of the tracer into hepatic and muscle glycogen.

-

Assess the Flux of Fructose through Glycolysis and the TCA Cycle: By analyzing the 18O-labeling patterns in downstream metabolites such as lactate, pyruvate, and TCA cycle intermediates.

-

Study Fructose Metabolism in Disease Models: Investigate alterations in fructose metabolism in animal models of diabetes, obesity, and metabolic syndrome.

Quantitative Data on Fructose Metabolism

The following tables summarize quantitative data on the metabolic fate of dietary fructose in humans, primarily derived from studies using 13C-labeled fructose tracers. This data provides an expected range of metabolic outcomes for studies using this compound.

Table 1: Metabolic Fate of Ingested Fructose in Humans [2][3][4]

| Metabolic Pathway | Percentage of Ingested Fructose | Study Conditions | Time Frame |

| Oxidation to CO2 | 45.0% ± 10.7% | Non-exercising subjects | 3-6 hours |

| 45.8% ± 7.3% | Exercising subjects | 2-3 hours | |

| 66.0% ± 8.2% | Co-ingested with glucose, exercising subjects | 2-3 hours | |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | |

| Conversion to Lactate | ~25% | A few hours | |

| Direct Conversion to Plasma Triglycerides | <1% |

Table 2: Fructose Contribution to Acetyl-CoA Pool in Adipocytes (In Vitro) [1]

| Fructose Concentration | Tracer-labeled Acetyl-CoA (% of total pool) |

| 0.1 mM | ~15% |

| >0.1 mM (dose-dependent increase) | 35-40% |

Experimental Protocols

The following are detailed methodologies for in vivo experiments using this compound as a metabolic tracer. These protocols are generalized and may require optimization based on the specific research question and animal model.

Protocol 1: In Vivo Tracing of Fructose Metabolism in a Mouse Model

Objective: To quantify the conversion of fructose to glucose and its contribution to hepatic glycogen and lipids.

Materials:

-

This compound

-

Experimental animals (e.g., C57BL/6J mice)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Liquid nitrogen

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Fasting:

-

Acclimate mice to the experimental conditions for at least one week.

-

Fast mice for 4-6 hours prior to the experiment to ensure a post-absorptive state.[5]

-

-

Tracer Administration:

-

Prepare a solution of this compound in sterile water. The exact concentration and volume should be determined based on the experimental design, but a typical dose might be 2 g/kg body weight.

-

Administer the tracer solution to the mice via oral gavage.[5]

-

-

Sample Collection:

-

Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 120, and 240 minutes) via tail vein or retro-orbital bleeding.[5]

-

At the final time point, euthanize the mice by an approved method (e.g., cervical dislocation).

-

Immediately collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) and snap-freeze them in liquid nitrogen.[5]

-

Store all samples at -80°C until analysis.

-

-

Metabolite Extraction:

-

For plasma, perform a protein precipitation step (e.g., with cold methanol or acetonitrile).

-

For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Analysis by LC-MS/MS:

-

Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

-

Develop a targeted LC-MS/MS method to detect and quantify this compound and its 18O-labeled downstream metabolites (e.g., glucose, lactate, glycogen-derived glucose, fatty acids).

-

The mass spectrometer will be used to differentiate between the unlabeled (16O) and labeled (18O) forms of the metabolites based on their mass-to-charge ratio (m/z).[6][7]

-

-

Data Analysis:

-

Calculate the isotopic enrichment of each metabolite at different time points.

-

Determine the flux of fructose through various metabolic pathways by analyzing the incorporation of the 18O label into downstream products.

-

Visualizations

Diagram 1: Fructose Metabolism Pathway

Caption: Overview of the major metabolic pathways of fructose in the liver.

Diagram 2: Experimental Workflow for In Vivo Fructose Tracing

Caption: General experimental workflow for in vivo metabolic tracing studies.

Conclusion

This compound is a valuable tool for researchers investigating the complex in vivo metabolism of fructose. The protocols and data presented here provide a framework for designing and conducting experiments to trace the metabolic fate of fructose in various physiological and pathological states. The use of stable isotope tracers, coupled with modern analytical techniques like mass spectrometry, will continue to advance our understanding of the role of fructose in health and disease, providing critical information for drug development and nutritional science.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Fructose-18O-2 in Mass Spectrometry-Based Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based metabolomics for tracing the metabolic fate of molecules, quantifying metabolite turnover, and elucidating complex biochemical pathways. D-Fructose-18O-2, a fructose molecule labeled with a heavy oxygen isotope at the C2 position, serves as a valuable tracer for investigating fructose metabolism. Its use allows for the differentiation of exogenous fructose from the endogenous pool, providing precise insights into fructolysis, its connections with glycolysis, the pentose phosphate pathway, and its role in various physiological and pathological states. These application notes provide detailed protocols for the use of this compound in metabolic studies, from sample preparation to data analysis.

Applications

-

Metabolic Flux Analysis: Tracing the incorporation of the 18O label into downstream metabolites to quantify the flux through fructolysis and connected pathways.

-

Disease Research: Investigating alterations in fructose metabolism in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.

-

Drug Development: Assessing the impact of therapeutic agents on fructose metabolism and related pathways.

-

Nutritional Science: Studying the absorption, distribution, metabolism, and excretion (ADME) of dietary fructose.

Experimental Protocols

Cell Culture and Isotope Labeling

Objective: To label cultured cells with this compound to trace its metabolic fate.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow overnight.

-

Prepare the labeling medium by supplementing the base medium with this compound at a final concentration of 5-10 mM. The exact concentration may need to be optimized depending on the cell line and experimental goals.

-

Aspirate the standard culture medium from the wells.

-

Wash the cells twice with ice-cold PBS to remove any residual unlabeled fructose.

-

Add 2 mL of the pre-warmed labeling medium to each well.

-

Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the label.

-

Following incubation, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction from Adherent Cells

Objective: To efficiently extract intracellular metabolites for mass spectrometry analysis.

Materials:

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Dry ice or liquid nitrogen

Protocol:

-

Place the 6-well plates on ice and aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds.

-

Incubate the samples on dry ice for 20 minutes to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

Sample Preparation for LC-MS Analysis

Objective: To reconstitute and prepare the extracted metabolites for liquid chromatography-mass spectrometry (LC-MS) analysis.

Materials:

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Autosampler vials with inserts

Protocol:

-

Reconstitute the dried metabolite extracts in 100 µL of a 50:50 mixture of LC-MS grade water and acetonitrile.

-

Vortex the samples for 1 minute to ensure complete dissolution.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

-

Transfer the supernatant to autosampler vials with inserts for LC-MS analysis.

LC-MS/MS Analysis

Objective: To separate and detect 18O-labeled metabolites using high-resolution mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar metabolites like sugars and their derivatives.

LC Parameters (Example):

-

Column: HILIC column (e.g., SeQuant ZIC-pHILIC)

-

Mobile Phase A: 20 mM ammonium carbonate in water, pH 9.2

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 80% B, decrease to 20% B over 15 minutes, hold for 2 minutes, then return to 80% B and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS Parameters (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Mass Range: 70-1000 m/z

-

Scan Mode: Full scan and data-dependent MS/MS (ddMS2)

-

Resolution: 70,000

-

Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) for MS/MS fragmentation.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized to show the incorporation of the 18O label into fructose and its downstream metabolites over time.

Table 1: Isotopic Enrichment of Fructose and Glycolytic Intermediates. This table illustrates the percentage of the metabolite pool that contains the 18O label at different time points after introducing this compound.

| Time Point | This compound (%) | Fructose-1,6-bisphosphate-18O (%) | Dihydroxyacetone phosphate-18O (%) | Glyceraldehyde-3-phosphate-18O (%) |

| 0 hr | 0 | 0 | 0 | 0 |

| 1 hr | 95.2 ± 2.1 | 65.7 ± 3.4 | 58.1 ± 4.0 | 55.9 ± 3.8 |

| 4 hr | 98.5 ± 1.5 | 88.3 ± 2.5 | 82.4 ± 3.1 | 80.1 ± 2.9 |

| 8 hr | 99.1 ± 0.9 | 94.6 ± 1.8 | 90.2 ± 2.2 | 88.5 ± 2.5 |

| 24 hr | 99.3 ± 0.8 | 97.8 ± 1.2 | 95.3 ± 1.7 | 94.6 ± 1.9 |

Table 2: Relative Abundance of Key 18O-Labeled Metabolites. This table shows the relative amounts of key downstream metabolites that have incorporated the 18O label at a specific time point (e.g., 24 hours), normalized to the initial labeled fructose.

| Metabolite | Relative Abundance (18O-labeled) |

| Fructose-6-phosphate | 98.5% |

| Fructose-1,6-bisphosphate | 97.8% |

| Dihydroxyacetone phosphate | 95.3% |

| Glyceraldehyde-3-phosphate | 94.6% |

| 3-Phosphoglycerate | 85.2% |

| Lactate | 75.4% |

| Citrate | 60.1% |

Visualizations

Caption: Experimental workflow for metabolomics using this compound.

Caption: Key pathways of this compound metabolism.

Data Analysis and Interpretation

-

Peak Picking and Integration: Use software such as XCMS, MS-DIAL, or vendor-specific software to detect and integrate chromatographic peaks corresponding to unlabeled and 18O-labeled metabolites.

-

Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authentic standards. The +2 Da mass shift will confirm the incorporation of one 18O atom.

-

Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues of that metabolite.

-

Correction for Natural Isotope Abundance: Correct for the natural abundance of 13C and other isotopes to accurately determine the 18O incorporation.

-

Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the labeled metabolites onto metabolic pathways and visualize the flow of the isotope through the network.

Conclusion

This compound is a powerful tool for dissecting the complexities of fructose metabolism. The protocols and guidelines presented here provide a framework for conducting robust and informative stable isotope tracing experiments. By carefully designing experiments, meticulously preparing samples, and employing high-resolution mass spectrometry, researchers can gain deep insights into the metabolic roles of fructose in health and disease, paving the way for new diagnostic and therapeutic strategies.

Application Notes and Protocols for 18O-Labeling of Fructose in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology. While 13C is the most commonly used isotope for tracing carbon backbones, the use of 18O offers a unique approach to probe specific enzymatic reactions and pathways where oxygen atoms are incorporated or exchanged.

This document provides detailed application notes and proposed protocols for the use of 18O-labeled fructose in MFA. Fructose metabolism is of significant interest in various fields, including metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as in cancer research, where altered glucose and fructose utilization is a hallmark. 18O-labeling of fructose can provide valuable insights into fructolysis, its interaction with glycolysis and the pentose phosphate pathway (PPP), and the activity of specific enzymes like aldolases and isomerases.

These notes are intended to guide researchers in designing and executing experiments using 18O-labeled fructose for MFA, from the synthesis of the tracer to the analysis of labeled metabolites.

Proposed Synthesis of [18O]-Fructose

Principle: Glucose isomerase catalyzes the reversible conversion of glucose to fructose. By performing this reaction in an environment enriched with H₂¹⁸O, the oxygen atom of the carbonyl group of fructose can be exchanged with 18O from the solvent.

Materials:

-

D-Glucose

-

Immobilized Glucose Isomerase

-

H₂¹⁸O (95-98% isotopic purity)

-

Anhydrous buffer components (e.g., Tris-HCl, Magnesium sulfate)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

-

Buffer Preparation: Prepare a concentrated buffer solution (e.g., 1 M Tris-HCl, pH 7.5, with 100 mM MgSO₄) in H₂¹⁶O. Lyophilize the buffer to remove all water.

-

Reaction Mixture Assembly: In a sealed, sterile vial, dissolve the lyophilized buffer components in H₂¹⁸O to the desired final concentration (e.g., 100 mM Tris-HCl, 10 mM MgSO₄).

-

Substrate Addition: Dissolve D-glucose in the H₂¹⁸O-based buffer to a final concentration of 10-50 mM.

-

Enzymatic Reaction: Add immobilized glucose isomerase to the reaction mixture. The amount of enzyme should be optimized for efficient conversion.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 60-70°C) with gentle agitation for 4-16 hours. Monitor the conversion of glucose to fructose periodically by taking small aliquots and analyzing them by HPLC.

-

Reaction Termination: Once the desired level of conversion is achieved (or equilibrium is reached), terminate the reaction by removing the immobilized enzyme (e.g., by centrifugation or filtration).

-

Purification of [¹⁸O]-Fructose: Purify the [¹⁸O]-Fructose from the remaining glucose and other reaction components using a suitable HPLC system with a carbohydrate analysis column.

-

Verification of Labeling: The incorporation of 18O and the purity of the final product should be verified by mass spectrometry.

Experimental Protocol for 18O-Fructose Metabolic Flux Analysis in Cell Culture

This protocol is adapted from standard 13C-MFA procedures and is designed for adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) without glucose and glutamine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[¹⁸O]-Fructose (synthesized as described above)

-

Unlabeled glucose and glutamine

-

Phosphate Buffered Saline (PBS)

-

Quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)

-

Extraction solution (e.g., 80% methanol in water, pre-chilled to -80°C)

-

Cell scrapers

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of the experiment.

-

Adaptation to Experimental Medium: One day before the experiment, replace the standard growth medium with a custom experimental medium containing dialyzed FBS and known concentrations of unlabeled glucose and other necessary nutrients, but lacking fructose.

-

Initiation of Labeling: On the day of the experiment, wash the cells once with pre-warmed PBS. Replace the medium with the experimental medium containing the desired concentration of [¹⁸O]-Fructose. The concentration should be physiologically relevant and optimized for the specific cell line and experimental question.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. To achieve isotopic steady-state, this can range from several hours to over 24 hours, depending on the proliferation rate of the cells and the turnover of the metabolites of interest.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with cold PBS.

-

Immediately add ice-cold quenching solution to the cells to arrest all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 5 minutes.

-

Discard the supernatant and add ice-cold extraction solution to the cell pellet.

-

Vortex vigorously and incubate at -20°C for 20 minutes to ensure complete extraction.

-

Centrifuge at high speed for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS analysis.

-

-

LC-MS Analysis: Analyze the extracted metabolites using a high-resolution LC-MS system. Use chromatographic methods optimized for the separation of polar metabolites. The mass spectrometer should be operated in negative ion mode to detect the phosphorylated intermediates of glycolysis and the pentose phosphate pathway.

-

Data Analysis: The raw mass spectrometry data needs to be processed to determine the mass isotopologue distributions (MIDs) of the metabolites of interest. This involves correcting for the natural abundance of 18O and other isotopes. The MIDs are then used in computational models to calculate metabolic fluxes.

Data Presentation

The following tables present hypothetical but representative data that could be obtained from an 18O-fructose labeling experiment.

Table 1: Isotopic Enrichment of Key Metabolites after Labeling with [2-¹⁸O]-Fructose

| Metabolite | Mass Isotopologue | Expected Mass Shift | Representative Enrichment (%) |

| Fructose-1,6-bisphosphate | M+2 | +2.0043 | 85.2 |

| Dihydroxyacetone phosphate | M+2 | +2.0043 | 80.5 |

| Glyceraldehyde-3-phosphate | M+2 | +2.0043 | 78.9 |

| 3-Phosphoglycerate | M+2 | +2.0043 | 75.3 |

| Lactate | M+2 | +2.0043 | 60.1 |

| Ribose-5-phosphate | M+0 | 0 | 95.0 |

| Ribose-5-phosphate | M+2 | +2.0043 | 5.0 |

Table 2: Calculated Relative Fluxes through Glycolysis and the Pentose Phosphate Pathway

| Metabolic Flux Ratio | Control Cells | Treated Cells |

| Glycolysis / PPP | 5.2 | 3.8 |

| Fructose uptake rate (relative) | 1.0 | 1.5 |

| Lactate secretion rate (relative) | 1.0 | 1.8 |

Visualization of Pathways and Workflows

Experimental Workflow

Caption: Workflow for 18O-Fructose Metabolic Flux Analysis.

Fructose Metabolism and 18O-Labeling

Caption: Metabolic fate of [2-18O]-Fructose.

Applications in Research and Drug Development

-

Elucidating Fructose-Specific Metabolism: Tracing with 18O-fructose allows for the precise measurement of the flux through fructolytic pathways, independent of glucose metabolism. This is particularly relevant in liver and intestinal cells, which are primary sites of fructose metabolism.

-

Investigating Metabolic Reprogramming in Disease: In diseases like cancer and NAFLD, metabolic pathways are often rewired. 18O-fructose MFA can quantify these changes, providing insights into disease mechanisms and identifying potential therapeutic targets. For example, understanding how fructose contributes to de novo lipogenesis in the liver is critical for developing drugs to treat NAFLD.

-

Assessing Drug Efficacy: For drugs that target metabolic enzymes, 18O-fructose MFA can be used as a pharmacodynamic biomarker to assess target engagement and the downstream effects on metabolic fluxes. This can provide a more functional readout of drug activity than simply measuring enzyme inhibition in vitro.

-

Understanding Isomerase and Aldolase Kinetics: The use of 18O can provide unique information about the reversibility of reactions catalyzed by enzymes such as phosphoglucose isomerase and aldolase, by tracking the loss or retention of the 18O label in different intermediates.

Conclusion

The use of 18O-labeled fructose for metabolic flux analysis represents a sophisticated approach to dissecting the complexities of fructose metabolism. While the synthesis of the tracer requires specialized resources, the insights gained from such studies can be invaluable for both basic research and drug development. The protocols and data presented here provide a framework for researchers to begin exploring the potential of this powerful technique. As with any MFA study, careful experimental design, rigorous sample processing, and sophisticated data analysis are paramount to obtaining high-quality, interpretable results.

Tracing Fructose Metabolism with D-Fructose-18O-2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of fructose metabolism has gained significant attention due to its association with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. While stable isotopes like 13C- and 14C-labeled fructose have been instrumental in elucidating the metabolic fate of fructose, the use of D-Fructose-18O-2 offers a unique approach to trace the oxygen atom during its metabolic transformations. This allows for the investigation of specific enzymatic reactions and pathways where the oxygen at the C2 position is involved.

This compound is a stable isotope-labeled form of fructose where the oxygen atom on the second carbon is replaced with its heavier isotope, 18O. This non-radioactive label allows for safe handling and administration in both in vitro and in vivo studies. The primary analytical technique for tracing 18O-labeled molecules is mass spectrometry (MS), which can differentiate between the 16O and 18O isotopes based on the mass-to-charge ratio (m/z) of the metabolites.

Key Applications:

-

Elucidating Fructolysis and Glycolysis Interactions: Tracing the 18O label from this compound can provide insights into the initial steps of fructose metabolism, including its phosphorylation by fructokinase to fructose-1-phosphate. Subsequent cleavage by aldolase B yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The fate of the 18O label in these triose phosphates and downstream metabolites can be tracked to understand the flux through glycolysis and gluconeogenesis.

-

Investigating the Pentose Phosphate Pathway (PPP): The entry of fructose-6-phosphate (derived from fructose) into the PPP can be monitored by tracking the 18O label. This can help quantify the contribution of fructose to nucleotide and NADPH synthesis.

-

Studying De Novo Lipogenesis: Fructose is a potent substrate for de novo lipogenesis in the liver. By tracing the 18O from this compound into fatty acids and triglycerides, researchers can quantify the rate of fructose conversion to lipids.

-

Assessing Fructose Contribution to the TCA Cycle: The incorporation of the 18O label into tricarboxylic acid (TCA) cycle intermediates can reveal the extent to which fructose-derived carbons contribute to mitochondrial energy metabolism.

While specific studies utilizing this compound are not yet widely published, the methodologies established for other stable isotope tracers are readily adaptable. The following protocols provide a framework for conducting such studies.

Quantitative Data on Fructose Metabolism

The following tables summarize quantitative data on the metabolic fate of fructose, primarily derived from studies using 13C-labeled fructose in humans. These values provide a baseline for what can be expected in tracer studies.

Table 1: Metabolic Fate of Ingested Fructose in Humans (Non-exercising)

| Metabolic Fate | Percentage of Ingested Fructose | Study Duration | Reference |

| Oxidation to CO2 | 45.0% ± 10.7% | 3-6 hours | [1][2][3] |

| Conversion to Glucose | 41.0% ± 10.5% | 3-6 hours | [1][2][3] |

| Conversion to Lactate | ~25% | a few hours | [2][3] |

| Direct Conversion to Plasma Triglycerides | <1% | 3-6 hours | [1][2][3] |

Table 2: Fructose Oxidation Rates Under Different Conditions

| Condition | Mean Oxidation Rate | Study Duration | Reference |

| Non-exercising | 45.0% ± 10.7% | 3-6 hours | [1][2][3] |

| Exercising | 45.8% ± 7.3% | 2-3 hours | [1][2][3] |

| Ingested with Glucose (exercising) | 66.0% ± 8.2% | 2-3 hours | [1][2][3] |

Experimental Protocols

Protocol 1: In Vitro Tracing of this compound in Cultured Hepatocytes

Objective: To determine the metabolic fate of this compound in a controlled cellular environment.

Materials:

-

Cultured hepatocytes (e.g., HepG2)

-

DMEM media with and without glucose and fructose

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Culture hepatocytes to 80-90% confluency in standard DMEM.

-

Starvation: Prior to the experiment, incubate cells in glucose- and fructose-free DMEM for 2-4 hours to deplete endogenous stores.

-

Labeling: Replace the starvation media with DMEM containing a known concentration of this compound (e.g., 5 mM).

-

Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Metabolite Extraction:

-

At each time point, aspirate the media and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled (-80°C) extraction solvent mixture of methanol:water (80:20 v/v) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS method optimized for the separation and detection of key metabolites in fructose metabolism (e.g., fructose-1-phosphate, glycolytic intermediates, TCA cycle acids, fatty acids).

-

Monitor for the mass shift corresponding to the 18O label in the downstream metabolites.

-

Protocol 2: In Vivo Tracing of this compound in a Murine Model

Objective: To investigate the systemic metabolism of this compound in a living organism.

Materials:

-

Laboratory mice (e.g., C57BL/6J)

-

This compound solution (sterile)

-

Oral gavage needles or intravenous infusion equipment

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools

-

Liquid nitrogen

-

Gas chromatography-mass spectrometry (GC-MS) or LC-MS system

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

-

Fasting: Fast the mice overnight (12-16 hours) with free access to water.

-

Tracer Administration: Administer a bolus of this compound solution via oral gavage or intravenous infusion. The dosage will depend on the specific research question.

-

Sample Collection:

-

Blood: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 180 minutes) from the tail vein or another appropriate site.

-

Breath (for CO2 analysis): Place the mouse in a metabolic chamber to collect expired air for the analysis of 18O-labeled CO2.

-

Tissues: At the end of the experiment, euthanize the mouse and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle, intestine). Immediately freeze the tissues in liquid nitrogen.

-

-

Metabolite Extraction:

-

Plasma: Separate plasma from whole blood by centrifugation.

-

Tissues: Homogenize the frozen tissues in an appropriate extraction solvent (e.g., methanol/chloroform/water).

-

-

Sample Analysis:

-

Derivatize the samples as needed for GC-MS analysis or prepare them for LC-MS.

-

Analyze the plasma and tissue extracts to measure the enrichment of 18O in fructose and its downstream metabolites.

-

Analyze the collected breath samples for 18O enrichment in CO2 using isotope ratio mass spectrometry.

-

Visualizations

Caption: Fructose metabolism pathway in the liver.

Caption: General workflow for stable isotope tracing.

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]

Application Notes and Protocols: D-Fructose-¹⁸O-2 in NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Fructose, a key monosaccharide in numerous metabolic pathways, exists in solution as a complex equilibrium of tautomers (β-pyranose, β-furanose, α-furanose, α-pyranose, and the open-chain keto form). The study of enzymatic and chemical processes involving fructose is crucial in fields ranging from metabolic research to drug development. D-Fructose-¹⁸O-2, a stable isotope-labeled form of fructose where the oxygen at the C2 position is replaced with ¹⁸O, serves as a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁸O isotope induces a small, but measurable, upfield shift in the ¹³C NMR signal of the directly attached carbon (C2). This "isotope shift" allows for the unambiguous differentiation and quantification of ¹⁸O-labeled fructose from its unlabeled counterpart, enabling precise monitoring of reactions involving the C2 position.

This document provides detailed application notes and protocols for the use of D-Fructose-¹⁸O-2 in NMR spectroscopy for studying enzyme kinetics and reaction mechanisms.

Principle of Application: The ¹⁸O Isotope Shift in ¹³C NMR

The primary application of D-Fructose-¹⁸O-2 in NMR spectroscopy relies on the ¹⁸O-induced isotope shift on the ¹³C NMR chemical shift of the C2 carbon.

-

¹⁸O Isotope Effect: The heavier ¹⁸O isotope, when bonded to a ¹³C atom, causes a slight upfield shift in the ¹³C resonance compared to the same carbon bonded to the lighter ¹⁶O isotope.[1][2]

-

Magnitude of the Shift: For carbonyl and hydroxyl carbons, this upfield shift is typically in the range of 0.01 to 0.05 ppm.[2][3]

-

Application: This small but distinct shift allows for the resolution of two separate peaks in a high-field NMR spectrometer: one for the ¹⁶O-C2 of fructose and another for the ¹⁸O-C2 of fructose. This enables the quantification of each species in a mixture, which is the basis for the applications described below.

Applications

Monitoring Enzyme-Catalyzed Reactions at the C2 Position

D-Fructose-¹⁸O-2 is an ideal substrate for monitoring the activity of enzymes that catalyze reactions at the C2 position. Examples include:

-

Sucrose Hydrolysis: Studying the mechanism of invertase or sucrase, which hydrolyze sucrose to glucose and fructose. By performing the hydrolysis in H₂¹⁸O, the incorporation of ¹⁸O at the C2 position of the resulting fructose can be monitored.

-

Fructokinase Activity: Monitoring the phosphorylation of fructose to fructose-6-phosphate.

-

Isomerase Activity: Investigating the mechanism of glucose isomerase, which interconverts glucose and fructose.

Quantitative NMR (qNMR) for Enzyme Kinetics

By integrating the distinct ¹³C NMR signals for the C2 carbon of D-Fructose-¹⁸O-2 and its unlabeled form (or its product), one can precisely determine their relative concentrations over time. This allows for the calculation of reaction rates and kinetic parameters such as Kₘ and kₖₐₜ. qNMR offers a non-destructive and highly specific method for these measurements.[4]

Experimental Protocols

General Protocol for ¹³C NMR-Based Enzyme Assay using D-Fructose-¹⁸O-2

This protocol describes a general method for monitoring an enzymatic reaction where D-Fructose-¹⁸O-2 is a substrate.

Materials:

-

D-Fructose-¹⁸O-2

-

Enzyme of interest (e.g., fructokinase)

-

Reaction buffer (pH and composition optimized for the enzyme)

-

D₂O (for NMR field locking)

-

Internal standard for quantification (e.g., DSS or TSP)

-

NMR tubes

-

NMR spectrometer (a high-field instrument, e.g., 500 MHz or higher, is recommended to resolve the isotope shift)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of D-Fructose-¹⁸O-2 in the reaction buffer.

-

Prepare a stock solution of the enzyme in the reaction buffer.

-

In an NMR tube, combine the D-Fructose-¹⁸O-2 solution, D₂O (typically 5-10% of the final volume), and the internal standard.

-

-

NMR Acquisition - Time Point 0:

-

Place the NMR tube in the spectrometer and allow the temperature to equilibrate.

-

Acquire a ¹³C NMR spectrum before adding the enzyme. This will serve as the t=0 reference.

-

-

Initiation of Reaction:

-

Add a known amount of the enzyme stock solution to the NMR tube to initiate the reaction. Mix gently but thoroughly.

-

-

Time-Course NMR Acquisition:

-

Immediately begin acquiring a series of ¹³C NMR spectra over time. The time interval between spectra will depend on the reaction rate.

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Identify and integrate the peaks corresponding to the C2 of D-Fructose-¹⁸O-2 and the C2 of the product.

-

Calculate the concentration of the substrate and product at each time point relative to the integral of the internal standard.

-

Plot the concentration of the substrate or product versus time to determine the initial reaction rate.

-

Synthesis of D-Fructose-¹⁸O-2 (Illustrative)

While D-Fructose-¹⁸O-2 is commercially available, a plausible enzymatic synthesis method is outlined below for context.

Principle: Glucose isomerase catalyzes the reversible isomerization of D-glucose to D-fructose. By conducting this reaction in ¹⁸O-labeled water, the ¹⁸O atom can be incorporated into the C2 keto group of fructose during the isomerization process.

Materials:

-

D-Glucose

-

Immobilized glucose isomerase

-

¹⁸O-labeled water (H₂¹⁸O)

-

Reaction buffer (e.g., phosphate buffer)

Procedure:

-

Dissolve D-glucose in H₂¹⁸O-containing buffer.

-

Add immobilized glucose isomerase to the solution.

-

Incubate the mixture at the optimal temperature and pH for the enzyme (e.g., 60°C, pH 7.5).

-

Monitor the reaction progress by taking aliquots and analyzing the sugar composition (e.g., by HPLC).

-

Once equilibrium is reached, remove the immobilized enzyme by filtration.

-

The resulting solution will contain a mixture of D-glucose and D-Fructose-¹⁸O-2, which can be separated by chromatography if pure D-Fructose-¹⁸O-2 is required.

Data Presentation

The quantitative data obtained from the NMR experiments can be summarized in tables for easy comparison.

Table 1: Expected ¹³C NMR Chemical Shifts for Fructose Tautomers in D₂O

| Carbon | β-pyranose (ppm) | β-furanose (ppm) | α-furanose (ppm) | α-pyranose (ppm) |

| C1 | ~63.5 | ~63.0 | ~62.5 | ~64.0 |

| C2 | ~98.5 | ~104.5 | ~101.5 | ~99.0 |

| C3 | ~68.0 | ~76.5 | ~75.5 | ~67.5 |

| C4 | ~70.0 | ~75.0 | ~77.0 | ~70.5 |

| C5 | ~69.5 | ~81.0 | ~80.5 | ~69.0 |

| C6 | ~64.5 | ~63.5 | ~64.0 | ~65.0 |

Note: Chemical shifts are approximate and can vary with temperature, pH, and concentration.

Table 2: ¹⁸O-Induced Isotope Shift on the C2 Carbon of D-Fructose

| Species | Expected C2 Chemical Shift (ppm) | ¹⁸O-Induced Upfield Shift (Δδ, ppm) |

| D-Fructose-¹⁶O-2 | ~98.5 - 104.5 (depending on tautomer) | 0 (Reference) |

| D-Fructose-¹⁸O-2 | (δ ¹⁶O) - (0.02 to 0.05) | -0.02 to -0.05 |

Table 3: Example Time-Course Data for an Enzymatic Reaction

| Time (minutes) | Integral (C2 of D-Fructose-¹⁸O-2) | Integral (C2 of Product) | [Substrate] (mM) | [Product] (mM) |

| 0 | 1.00 | 0.00 | 10.0 | 0.0 |

| 5 | 0.85 | 0.15 | 8.5 | 1.5 |

| 10 | 0.72 | 0.28 | 7.2 | 2.8 |

| 15 | 0.61 | 0.39 | 6.1 | 3.9 |

| 20 | 0.52 | 0.48 | 5.2 | 4.8 |

Visualizations

Caption: General workflow for an NMR-based enzyme assay using D-Fructose-¹⁸O-2.

Caption: Logical relationship for monitoring an enzymatic reaction with D-Fructose-¹⁸O-2 by ¹³C NMR.

References

Application Notes and Protocols for D-Fructose-¹⁸O-2 in Glycolysis and Gluconeogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the complexities of metabolic pathways. D-Fructose-¹⁸O-2 is a valuable tracer for investigating the metabolic fate of fructose, particularly its contributions to glycolysis and gluconeogenesis. Fructose metabolism is of significant interest due to its association with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2][3][4] Unlike glucose, fructose metabolism is not as tightly regulated, primarily occurring in the liver where it can be rapidly converted to intermediates of both glycolysis and gluconeogenesis.[1][5] This application note provides detailed protocols for utilizing D-Fructose-¹⁸O-2 to trace its metabolic conversion and assess the flux through these central carbon pathways.

The central principle of this technique lies in the administration of ¹⁸O-labeled fructose to a biological system (e.g., cell culture, animal models) and subsequent detection of the ¹⁸O label in downstream metabolites using mass spectrometry.[6][7] The incorporation of the heavy isotope increases the mass of the metabolites, allowing for their differentiation from their unlabeled counterparts.[8] By analyzing the mass isotopologue distribution of key metabolites, researchers can quantify the contribution of fructose to various metabolic endpoints.

Key Metabolic Pathways

Fructose enters the metabolic pathways differently than glucose. In the liver, it is first phosphorylated to fructose-1-phosphate by fructokinase (ketohexokinase). Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Triokinase subsequently phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates in glycolysis and gluconeogenesis.

-

Glycolysis: DHAP and G3P can proceed down the glycolytic pathway to generate pyruvate, which can then be converted to lactate or enter the tricarboxylic acid (TCA) cycle for further oxidation.

-

Gluconeogenesis: DHAP and G3P can also be utilized for the synthesis of glucose-6-phosphate and subsequently glucose.[9]

The use of D-Fructose-¹⁸O-2 allows for the precise tracking of the oxygen atom from the C2 position of fructose as it is incorporated into these downstream metabolites.

Experimental Applications

-

Quantifying Fructose Contribution to Glycolysis: Determine the rate at which fructose is converted to glycolytic intermediates and end-products like pyruvate and lactate.

-

Assessing Fructose-Driven Gluconeogenesis: Measure the synthesis of glucose from a fructose precursor.

-